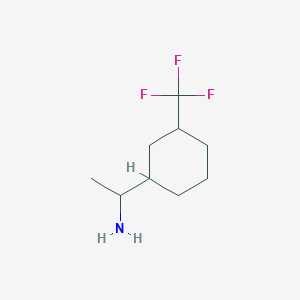
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C9H16F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its binding affinity to specific receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: This compound has a phenyl ring instead of a cyclohexyl ring, leading to different chemical and biological properties.
1-(3-(Trifluoromethyl)cyclohexyl)propan-1-amine: The presence of a propanamine moiety instead of an ethanamine moiety can alter the compound’s reactivity and applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Biological Activity
1-(3-(Trifluoromethyl)cyclohexyl)ethan-1-amine, a compound characterized by its trifluoromethyl group and cyclohexyl structure, has garnered attention in various fields of biological research due to its unique properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C9H16F3N. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with intracellular targets. This structural feature is significant for its biological activity, influencing binding affinity and selectivity for various receptors.
| Property | Description |
|---|---|
| Molecular Formula | C9H16F3N |
| Trifluoromethyl Group | Enhances lipophilicity and membrane permeability |
| Cyclohexyl Structure | Provides unique chemical reactivity |
The mechanism of action of this compound involves its interaction with specific molecular targets, including receptors and enzymes. Initial studies suggest that it may act as an agonist or antagonist at various receptors, modulating signaling pathways that influence cellular responses. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's binding affinity.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Neurological Disorders : Preliminary studies indicate that this compound may have neuroprotective effects, making it a candidate for treating conditions like Parkinson's disease and other neurodegenerative disorders .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antimicrobial properties against resistant strains of bacteria and fungi, highlighting its potential in combating infections .
Case Studies and Research Findings
Several research studies have investigated the biological activity of this compound:
- A study on the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the trifluoromethyl group significantly affected potency against various biological targets, including kinases involved in cancer progression .
- Another investigation focused on the compound's efficacy against Trypanosoma brucei, revealing low nanomolar potency in inhibiting growth, which was attributed to its ability to penetrate the blood-brain barrier effectively .
Properties
Molecular Formula |
C9H16F3N |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)cyclohexyl]ethanamine |
InChI |
InChI=1S/C9H16F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h6-8H,2-5,13H2,1H3 |
InChI Key |
GGZLKQDDLJEUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC(C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















